1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride
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Overview
Description
1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride is a chemical compound with the molecular formula C₉H₁₇NOS·HCl. It is known for its unique spirocyclic structure, which includes both oxygen and sulfur atoms within the ring system.
Preparation Methods
The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the spirocyclic ring system. This often involves the reaction of a suitable amine with a cyclic ether and a thiol under controlled conditions.
Reaction Conditions: The reactions are usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Common solvents used include dichloromethane and tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or ether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic ring system.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in microbial metabolism, leading to its antimicrobial effects.
Pathways Involved: It can inhibit the synthesis of essential biomolecules in microbes, thereby preventing their growth and proliferation.
Comparison with Similar Compounds
1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride can be compared with other spirocyclic compounds:
Properties
IUPAC Name |
1-oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS.ClH/c10-8-1-4-11-9(7-8)2-5-12-6-3-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCVDUNXZBXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCSCC2)CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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